(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chloro-5-nitrobenzoate
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Description
The compound is a derivative of benzotriazine, which is a type of heterocyclic compound . Benzotriazines are known for their wide range of applications in the field of organic synthesis .
Synthesis Analysis
The traditional method of synthesis of a 3-alkyl-1,2,3-benzotriazin-4-one is to diazotize an appropriately substituted N-alkylanthranilamide . This methodology has been applied to the synthesis of a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes by bis-diazotization of the appropriate bis-anthranilamide .Molecular Structure Analysis
The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined by single crystal X-ray diffraction analysis . The structural parameters of the triazinone rings in these compounds do not display systematic differences with respect to those reported for a few analogous compounds .Chemical Reactions Analysis
The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described . Ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .Scientific Research Applications
Structural and Electronic Properties
- The molecular structure of derivatives similar to (4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chloro-5-nitrobenzoate has been studied, revealing intramolecular hydrogen bonding and electronic polarization in nitrated aryl rings. These properties are significant in understanding the chemical behavior and potential applications in various fields such as materials science and pharmaceutical research (Cortés et al., 2013).
Synthesis and Biological Activity
- Research on related compounds indicates a systematic investigation into the synthesis and biological activity of these molecules. This includes their potential use as antifungal and antibacterial agents, which suggests their relevance in the development of new therapeutic agents (Shukla & Srivastava, 2008).
Synthesis Methods
- A novel route for synthesizing alkanoic acids and esters related to this compound has been developed. This advancement in synthetic methods can be crucial for creating various derivatives with potential applications in medicinal chemistry and materials science (Süsse & Johne, 1985).
Nematicidal Activities
- Novel benzotriazin-4-one derivatives containing dihydrothiazole-thiol have shown significant nematicidal activities against Meloidogyne incognita. This suggests the potential of these compounds in agricultural applications, particularly in pest control (Chen et al., 2020).
Antibacterial Evaluation
- A series of benzotriazines were synthesized and evaluated for their antibacterial properties. The findings demonstrate the potential of these compounds in developing new antibacterial drugs, highlighting the importance of structural variations in enhancing biological activity (Gineinah, 2001).
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O5/c16-12-6-5-9(20(23)24)7-11(12)15(22)25-8-19-14(21)10-3-1-2-4-13(10)17-18-19/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRAOGIJOIXFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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